molecular formula C13H18N2O3S B4926561 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol

2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol

Cat. No. B4926561
M. Wt: 282.36 g/mol
InChI Key: AZNXXUDYCUMHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent inhibitor of chloride channels, which are important in a variety of physiological processes.

Mechanism of Action

The mechanism of action of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol involves its interaction with chloride channels. This compound binds to the channel pore and blocks the flow of chloride ions through the channel. This inhibition of chloride channels can have a number of downstream effects on cellular physiology, including changes in membrane potential, ion transport, and cell volume regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In epithelial cells, this compound has been shown to inhibit transepithelial ion transport and fluid secretion. In smooth muscle cells, this compound has been shown to inhibit contraction and relaxation. In neurons, this compound has been shown to affect synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride channel activity in a variety of cell types. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other ion channels or transporters.

Future Directions

There are a number of future directions for research on 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol. One area of interest is the development of more selective chloride channel inhibitors that do not have off-target effects. Another area of interest is the use of this compound in the study of disease states that are associated with altered chloride channel function, such as cystic fibrosis and epilepsy. Additionally, the use of this compound in the development of novel therapies for these diseases is an area of active research.

Synthesis Methods

2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol can be synthesized using a variety of methods. One common method involves the reaction of 2-nitro-5-(1-piperidinyl)thiophenol with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of chloride channels in a number of different cell types, including epithelial cells, smooth muscle cells, and neurons. This makes it a useful tool for studying the physiological functions of chloride channels in these cells.

properties

IUPAC Name

2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-8-9-19-13-10-11(4-5-12(13)15(17)18)14-6-2-1-3-7-14/h4-5,10,16H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXXUDYCUMHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.